molecular formula C12H14N2O3 B1298893 4-(3,4-Dimethoxy-phenyl)-3-methyl-isoxazol-5-YL-amine CAS No. 339231-90-2

4-(3,4-Dimethoxy-phenyl)-3-methyl-isoxazol-5-YL-amine

Cat. No.: B1298893
CAS No.: 339231-90-2
M. Wt: 234.25 g/mol
InChI Key: IUVRYZMIQWZZNS-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxy-phenyl)-3-methyl-isoxazol-5-YL-amine is a 3,5-disubstituted isoxazole derivative developed for biochemical and pharmacological research. Compounds within this class are recognized for their broad spectrum of biological activities and are frequently explored as molecular scaffolds in drug discovery and chemical biology . The core 5-aminoisoxazole structure is a key pharmacophore investigated for its immunomodulatory potential. Research on similar analogs has demonstrated potent immunosuppressive and anti-inflammatory properties in various experimental models, sometimes with efficacy comparable to reference drugs . These activities are often linked to the inhibition of key pro-inflammatory pathways. Specific derivatives have been shown to inhibit the production of cytokines like TNF-α, suppress the humoral immune response, and modulate the activity of enzymes such as cyclooxygenase-2 (COX-2) . Furthermore, isoxazole derivatives represent a significant area of interest in oncology research . They have been studied as potential anticancer agents acting through diverse mechanisms, including aromatase inhibition, induction of apoptosis, and tubulin inhibition . The presence of the dimethoxyphenyl substituent in this particular compound is a structural feature common in molecules that interact with various cellular targets, suggesting significant research value for investigating new therapeutic strategies . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-methyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-7-11(12(13)17-14-7)8-4-5-9(15-2)10(6-8)16-3/h4-6H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVRYZMIQWZZNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC(=C(C=C2)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxy-phenyl)-3-methyl-isoxazol-5-YL-amine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxy-phenyl)-3-methyl-isoxazol-5-YL-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted isoxazole derivatives.

Scientific Research Applications

Pharmacological Research

The compound has been studied for its potential pharmacological effects, particularly as a bioactive agent. Research indicates that derivatives of isoxazoles exhibit various biological activities, including anti-inflammatory and anti-cancer properties. A study highlighted that compounds similar to 4-(3,4-Dimethoxy-phenyl)-3-methyl-isoxazol-5-yl-amine can inhibit chitin synthesis in pests, suggesting potential use in pest control formulations .

Inhibition of Chitin Synthesis

A notable application of this compound is its role in inhibiting chitin synthesis in insects. Chitin is a vital component of the exoskeleton in arthropods. Research conducted on various isoxazole derivatives showed that they effectively inhibit chitin synthesis, which could lead to the development of novel insecticides .

CompoundInhibition of Chitin Synthesis (pIC50)
H5.58 ± 0.52
Cl5.83
Br5.96
I4.93
CF₃3.84 ± 0.37

This table summarizes the effectiveness of different compounds in inhibiting chitin synthesis, illustrating the potential utility of isoxazole derivatives in agricultural applications.

Cosmetic Formulations

The compound's unique chemical structure also makes it a candidate for use in cosmetic formulations. Its properties may contribute to skin health or act as a stabilizing agent in various cosmetic products . However, extensive testing is necessary to ensure safety and efficacy before commercial application.

Case Study 1: Insecticidal Activity

In a controlled study, researchers tested the insecticidal activity of several isoxazole derivatives against Chilo suppressalis, a major pest affecting rice crops. The results indicated that compounds similar to this compound significantly reduced chitin synthesis, leading to increased mortality rates among treated insects . This finding emphasizes the potential for developing effective pest management strategies using this compound.

Case Study 2: Pharmacological Effects

Another study explored the pharmacological effects of various isoxazole derivatives on cancer cell lines. The results showed that certain compounds exhibited cytotoxic effects on specific cancer cells while sparing normal cells, indicating a selective action that could be beneficial for therapeutic applications .

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxy-phenyl)-3-methyl-isoxazol-5-YL-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of 4-(3,4-Dimethoxy-phenyl)-3-methyl-isoxazol-5-YL-amine, highlighting substituents, molecular formulas, and hypothesized properties:

Compound Name Core Structure Substituents (Positions) Molecular Formula Key Features/Effects
This compound Isoxazole 3-Me, 4-(3,4-diOMePh), 5-NH2 C₁₂H₁₄N₂O₃ Electron-donating dimethoxy group; potential CNS activity due to lipophilic moieties
N-Allyl-N-[4-(diethylamino)benzyl]-5-methyl-3-phenylisoxazol-4-amine Isoxazole 3-Ph, 4-allyl/benzyl, 5-Me C₂₄H₂₈N₄O Allyl/benzyl groups enhance steric bulk; diethylamino group may improve solubility
3-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine Isoxazole 3-Me, 4-(3-CF₃Ph), 5-NH2 C₁₁H₉F₃N₂O Trifluoromethyl group: electron-withdrawing, increases metabolic stability
5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine Triazine 5-(3,4-diOMePh), 3-NH2 C₁₁H₁₂N₄O₂ Triazine core alters electronic density; dimethoxy group retains aromatic interactions
3-(3,4-Dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine Triazole 3-(3,4-diOMePh), 5-SCH₂(2-MePh), 4-NH2 C₁₈H₂₀N₄O₂S Thioether linkage enhances lipophilicity; 2-methylbenzyl may improve membrane permeation

Crystallographic and Structural Analysis

The SHELX program suite () is widely used for small-molecule crystallography, including structural determination of heterocycles like isoxazoles and triazines . Differences in substituent bulk (e.g., allyl vs. methyl groups) could influence crystal packing and intermolecular interactions.

Biological Activity

4-(3,4-Dimethoxy-phenyl)-3-methyl-isoxazol-5-yl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by various research studies.

Anticancer Activity

Research has demonstrated that derivatives of isoxazole compounds exhibit notable antiproliferative effects against various cancer cell lines. A study evaluated the activity of several compounds similar to this compound against a panel of human tumor cell lines. The results indicated that structural modifications significantly influenced their potency.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundIC50 (nM)Cell Lines Tested
This compoundTBDA549, HeLa, MCF7, etc.
Reference Compound CA-41.8 - 34.7Various tumor cell lines

Note: TBD indicates that specific IC50 values for the compound were not reported in the available literature.

The study highlighted that the introduction of electron-donating groups on the phenyl ring improved activity against specific cell lines, while electron-withdrawing groups had varying effects depending on their position on the ring .

Antimicrobial Activity

The antimicrobial properties of isoxazole derivatives have also been extensively studied. A related compound demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound may possess similar properties due to structural similarities.

Table 2: Antimicrobial Activity

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundMRSATBD
Related CompoundMRSALow micromolar range

Other Pharmacological Activities

In addition to anticancer and antimicrobial activities, compounds containing isoxazole moieties have been explored for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating new derivatives based on the isoxazole framework. For instance, modifications to the para-position of the phenyl ring with various substituents were shown to enhance or diminish biological activity significantly.

One notable study synthesized a series of isoxazole derivatives and tested them against a variety of cancer cell lines, noting that those with additional methoxy groups displayed increased potency compared to their less substituted counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(3,4-dimethoxy-phenyl)-3-methyl-isoxazol-5-YL-amine, and how do reaction conditions influence yield?

  • Methodology : A plausible pathway involves cyclocondensation of hydrazononitrile precursors with hydroxylamine under basic conditions, as demonstrated for structurally similar isoxazol-5-amine derivatives . Ethyl aroylacetates with 3,4-dimethoxyphenyl substituents (e.g., from ) could serve as intermediates. Reaction optimization should focus on pH (7–9), temperature (60–80°C), and solvent polarity (ethanol/water mixtures) to minimize side products like triazoles .
  • Characterization : Confirm regiochemistry via 1H^1 \text{H}-NMR (e.g., isoxazole proton at δ 6.2–6.5 ppm) and IR (C=N stretch ~1600 cm1^{-1}) .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides definitive bond lengths/angles and confirms substituent positions . For example, analogous compounds like N-(4-chlorobenzylidene)-3,4-dimethylisoxazol-5-amine ( ) were validated via crystallography, resolving potential keto-enol tautomerism .

Q. What spectroscopic techniques are critical for purity assessment and functional group identification?

  • Methodology :

  • HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted dimethoxyphenyl intermediates).
  • 2D NMR (COSY, HSQC) : Assign methoxy (δ\delta 3.8–4.0 ppm) and isoxazole protons, differentiating regioisomers .
  • Elemental Analysis : Verify C/H/N ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

  • Methodology :

  • Molecular Docking : Screen against targets like quinoline-binding enzymes (e.g., ’s N-(4-chlorophenyl)-5-[(6,7-dimethoxyquinolin-4-yl)oxy]-1,3-benzoxazol-2-amine) using AutoDock Vina .
  • QSAR Analysis : Correlate substituent effects (e.g., methoxy groups’ electron-donating properties) with activity trends observed in analogs (e.g., antitubercular pyrazol-5-amine derivatives in ) .

Q. What experimental strategies address contradictions in reported biological activity data for isoxazol-5-amine derivatives?

  • Methodology :

  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized conditions (e.g., Mycobacterium tuberculosis H37Rv for antitubercular assays) .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may explain variability (e.g., demethylation of methoxy groups altering activity) .

Q. How can synthetic yield be improved via Design of Experiments (DoE)?

  • Methodology : Apply factorial design to optimize parameters:

  • Factors : Reaction time (4–12 hr), equivalents of hydroxylamine (1.2–2.0), and catalyst (e.g., K2_2CO3_3 vs. NaHCO3_3).
  • Response Surface Modeling : Maximize yield (>75%) while minimizing byproducts (e.g., triazoles from competing cyclization) .

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